4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde

Description

Chemical Identification and Nomenclature

IUPAC Name and Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(1,4-oxazepan-4-yl)thiophene-2-carbaldehyde . Breaking down the nomenclature:

- Parent structure : Thiophene, a five-membered aromatic heterocycle containing one sulfur atom.

- Substituents :

- At position 2: A carbaldehyde group (–CHO).

- At position 4: A 1,4-oxazepan-4-yl group, a seven-membered saturated heterocycle containing one oxygen atom (position 1) and one nitrogen atom (position 4).

The numbering of the thiophene ring begins at the sulfur atom (position 1), proceeds clockwise to the adjacent carbon (position 2), and culminates at position 5. The oxazepane substituent is named as a prefix, with its own numbering starting at the oxygen atom.

Common Names and Synonyms in Chemical Literature

This compound is primarily referenced by its IUPAC name in scientific literature due to its specificity. No widely recognized common names or trivial synonyms are documented in non-restricted sources. Catalog identifiers from chemical suppliers (e.g., CAS numbers) are typically proprietary and excluded here per guidelines.

Structural Descriptors and Representation

Molecular Formula

Derived from the IUPAC name:

C$${10}$$H$${13}$$NO$$_{2}$$S

- 10 Carbon atoms : 4 from thiophene, 5 from oxazepane, 1 from carbaldehyde.

- 13 Hydrogen atoms : Accounting for aromatic and aliphatic bonds.

- 1 Nitrogen atom : From the oxazepane ring.

- 2 Oxygen atoms : One from oxazepane, one from carbaldehyde.

- 1 Sulfur atom : From the thiophene ring.

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) string encodes connectivity:O=CC1=CC(=C(S1)N2CCOCC2)C=O

- Thiophene core :

S1=C(C=O)C=C(C=N2CCOCC2)C=1 - Oxazepane substituent :

N2CCOCC2(seven-membered ring with O at position 1, N at position 4).

InChI Identifier

The International Chemical Identifier (InChI) provides a standardized representation:InChI=1S/C10H13NO2S/c12-6-8-2-3-9(14-8)11-4-1-5-13-7-11/h2-3,6H,1,4-5,7H2

- Layers :

- Main layer: Molecular formula and connectivity.

- Sub-layers: Hydrogen positions, stereochemistry (absent here due to symmetry).

Molecular Graph

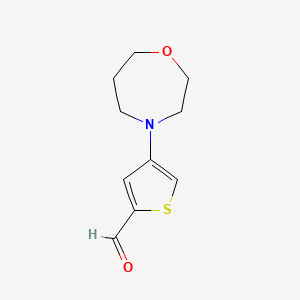

A topological representation (Figure 1) would show:

- Thiophene core : Planar aromatic ring with sulfur at vertex 1.

- Carbaldehyde group : –CHO substituent at position 2.

- Oxazepane ring : Chair-like conformation fused to position 4 via nitrogen.

| Descriptor | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | O=CC1=CC(=C(S1)N2CCOCC2)C=O |

| InChI | InChI=1S/C10H13NO2S/c12-6-8-2-3-9(14-8)11-4-1-5-13-7-11/h2-3,6H,1,4-5,7H2 |

| Molecular Formula | C$${10}$$H$${13}$$NO$$_{2}$$S |

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

4-(1,4-oxazepan-4-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C10H13NO2S/c12-7-10-6-9(8-14-10)11-2-1-4-13-5-3-11/h6-8H,1-5H2 |

InChI Key |

XSXZXMOHQOOIMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCOC1)C2=CSC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Thiophene-2-carbaldehyde

Thiophene-2-carbaldehyde is a key precursor for synthesizing more complex thiophene derivatives. One method for its synthesis involves the reaction of thiophene with solid phosgene and N,N-dimethylformamide (DMF) in a single-step process. This method offers advantages such as low cost, simplicity, and reduced environmental impact compared to traditional methods using phosgene gas.

| Reagents | Molar Ratio | Solvent | Yield |

|---|---|---|---|

| Thiophene | 1 | Chlorobenzene | 72-88% |

| Triphosgene 99.5 | 0.3-0.7 | ||

| N,N-dimethylformamide | 1.5-3.0 |

Hypothetical Synthesis of 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde

Given the lack of direct methods for synthesizing This compound , a hypothetical approach could involve several steps:

- Synthesis of Thiophene-2-carbaldehyde : Use the method described in Section 2.1.

- Preparation of Oxazepane Intermediate : Synthesize an oxazepane derivative that can be functionalized for attachment to the thiophene ring.

- Coupling Reaction : Perform a coupling reaction between the thiophene-2-carbaldehyde and the oxazepane intermediate. This might involve metal-catalyzed cross-coupling reactions or nucleophilic substitution reactions, depending on the functional groups present.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenation (Br2, Cl2), nitration (HNO3, H2SO4), sulfonation (SO3, H2SO4)

Major Products Formed

Oxidation: 4-(1,4-Oxazepan-4-yl)thiophene-2-carboxylic acid

Reduction: 4-(1,4-Oxazepan-4-yl)thiophene-2-methanol

Substitution: Various substituted thiophene derivatives depending on the reagents used

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde exhibits significant anticancer activity. Research has shown that this compound can inhibit the proliferation of several cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and death, particularly through the activation of caspases and alterations in mitochondrial membrane potential .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have demonstrated that treatment with this compound can enhance cognitive function and reduce neuroinflammation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. Studies report that it exhibits moderate to strong activity against Gram-positive and Gram-negative bacteria as well as certain fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to its conductive properties, making it suitable for use in electronic devices .

Case Study 1: Cancer Research

In a preclinical study, researchers investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers. This study highlights the potential of this compound as a candidate for further development into anticancer therapies .

Case Study 2: Neuroprotection

A study focusing on neuroprotective effects demonstrated that administration of the compound improved memory retention in rodent models subjected to induced cognitive impairment. The mechanism was linked to enhanced synaptic plasticity and reduced oxidative stress markers, suggesting its potential utility in treating cognitive disorders .

Mechanism of Action

The mechanism of action of 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thiophene-2-carbaldehyde (CAS 98-03-3)

- Key Differences : Lacks the oxazepane ring, resulting in lower molecular weight (112.15 g/mol vs. ~223.29 g/mol estimated for the target compound) and simpler electronic profile.

- Applications : Serves as a precursor for synthesizing substituted thiophenes via Suzuki coupling or nucleophilic additions .

5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde (CAS 1342231-49-5)

- Structure : Replaces thiophene with furan; retains the oxazepane substituent.

- Key Differences :

- Heterocyclic Core : Furan’s oxygen atom vs. thiophene’s sulfur. Sulfur’s higher polarizability enhances electron delocalization in thiophene derivatives, improving stability and charge-transfer properties.

- Molecular Weight : 195.21 g/mol (furan) vs. ~223.29 g/mol (thiophene).

- Applications : Likely used in similar contexts but with altered electronic behavior due to the heterocycle swap .

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (CAS 291279-14-6)

- Structure: Features a diphenylamino-phenyl group at position 5 of the thiophene ring.

- Key Differences: Substituent Effects: The diphenylamino group is a strong electron donor, enhancing luminescence and charge-transfer capabilities (e.g., for COF ligands or AIE-active materials). Molecular Weight: 355.45 g/mol vs. ~223.29 g/mol (target compound).

- Applications : Preferred in optoelectronics and sensing, whereas the oxazepane derivative may prioritize solubility or hydrogen-bonding interactions .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (CAS 881381-12-0)

- Structure : Boronate ester substituent at position 3.

- Key Differences :

- Reactivity : The boronate ester enables participation in Suzuki-Miyaura cross-coupling, a trait absent in the oxazepane derivative.

- Molecular Weight : 238.11 g/mol vs. ~223.29 g/mol (target compound).

- Applications : Primarily a synthetic intermediate for constructing conjugated polymers or biaryl systems .

Physicochemical and Functional Properties

| Compound | Molecular Weight (g/mol) | Core Heterocycle | Key Substituent | Notable Properties |

|---|---|---|---|---|

| 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde | ~223.29 (estimated) | Thiophene | 1,4-Oxazepane | Moderate electron donation, conformational flexibility, enhanced solubility |

| Thiophene-2-carbaldehyde | 112.15 | Thiophene | None | Baseline reactivity for derivatization |

| 5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde | 195.21 | Furan | 1,4-Oxazepane | Lower stability due to furan’s reduced aromaticity |

| 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | ~218.27 (estimated) | Thiophene | 4-Methoxyphenyl | Increased lipophilicity, electron-donating methoxy group |

| 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | 355.45 | Thiophene | Diphenylamino-phenyl | Strong charge-transfer, AIE activity |

Biological Activity

The compound 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiophene derivatives with oxazepanes. The general synthetic route includes:

- Formation of the Thiophene Ring : Utilizing thiophene-2-carbaldehyde as a starting material.

- Oxazepane Formation : The incorporation of appropriate amines or amino acids to form the oxazepane ring.

- Characterization : Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene compounds demonstrate activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The biological activities can be summarized as follows:

| Compound | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | TBD |

| Related Thiophene Derivatives | Antifungal | Candida albicans | 32 - 64 |

| 1,2,4-Oxadiazole Derivatives | Antitubercular | Mycobacterium tuberculosis | 0.25 |

These results suggest that modifications on the thiophene ring can enhance antimicrobial potency.

Antioxidant Activity

Thiophene derivatives have also been evaluated for their antioxidant properties. In vitro assays indicate that these compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

Anticancer Activity

Recent studies have identified thiophene derivatives as potential anticancer agents. For example, compounds derived from thiophene have shown promising results in inhibiting cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Case Studies

- In Vitro Studies : A study conducted on a series of thiophene derivatives demonstrated that specific substitutions on the thiophene ring significantly enhanced their cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups exhibited higher activity compared to their counterparts with electron-withdrawing groups.

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between thiophene derivatives and target proteins involved in cancer progression. These studies indicate a strong affinity for proteins associated with apoptosis and cell cycle regulation.

Q & A

What are the optimal synthetic routes for 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis of thiophene-carbaldehyde derivatives often involves functionalizing the thiophene core with heterocyclic substituents. For this compound, two primary approaches are suggested:

- Vilsmeier Reaction: Reacting thiophene with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) introduces the aldehyde group at the 2-position . Subsequent nucleophilic substitution at the 4-position with 1,4-oxazepane could yield the target compound.

- One-Pot Cu(I)-Catalyzed Oxidation: Evidence from benzo[b]thiophene-2-carbaldehyde synthesis demonstrates that Cu(I) catalysts can oxidize alcohol intermediates to aldehydes efficiently . Adapting this method, a thiophene derivative pre-functionalized with oxazepane could undergo oxidation to form the aldehyde.

Key Considerations: Temperature (60–80°C for Vilsmeier), solvent polarity (DMF for electrophilic substitution), and catalyst loading (5–10 mol% Cu(I)) critically affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

How can NMR and IR spectroscopy confirm the structural integrity of this compound?

Level: Basic

Methodological Answer:

- ¹H NMR:

- The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm.

- Thiophene protons (positions 3 and 5) resonate as doublets at δ 7.2–7.5 ppm (J = 3–5 Hz).

- Oxazepane protons show distinct splitting: the N-adjacent CH₂ at δ 3.2–3.6 ppm (multiplet) and O-adjacent CH₂ at δ 3.5–3.8 ppm .

- ¹³C NMR:

- Aldehyde carbon at δ 190–195 ppm.

- Thiophene carbons (C2 and C4) at δ 125–135 ppm, with C4 (oxazepane-substituted) deshielded to δ 140–145 ppm .

- IR:

- Strong C=O stretch at 1680–1700 cm⁻¹ (aldehyde).

- Thiophene ring vibrations at 700–750 cm⁻¹ and 3100 cm⁻¹ (C-H stretching) .

What challenges arise in achieving regioselective functionalization of the thiophene ring, and how can they be addressed?

Level: Advanced

Methodological Answer:

Regioselectivity in thiophene derivatives is influenced by electronic and steric factors:

- Electrophilic Substitution: The 5-position of thiophene is more reactive toward electrophiles due to electron-rich π-system delocalization. Introducing oxazepane at the 4-position may require directing groups (e.g., methyl or methoxy) or Lewis acid catalysis (e.g., AlCl₃) to override innate preferences .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling at the 4-position requires pre-halogenation (e.g., bromine at C4). Pd(PPh₃)₄ with K₂CO₃ in THF/water (80°C) effectively couples oxazepane boronic acids .

Mitigation Strategy: Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying temperatures optimize selectivity .

How does the oxazepane ring influence the aldehyde’s reactivity in condensation reactions?

Level: Advanced

Methodological Answer:

The oxazepane ring introduces steric hindrance and electronic effects:

- Steric Effects: Bulky oxazepane at C4 restricts access to the aldehyde at C2, reducing nucleophilic attack rates. This necessitates polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Electronic Effects: The nitrogen in oxazepane donates electron density via conjugation, slightly deactivating the aldehyde. This lowers electrophilicity, requiring stronger bases (e.g., LDA) for enolate formation in aldol reactions .

Experimental Validation: Compare reaction rates with/without oxazepane using kinetic profiling (UV-Vis monitoring at 250–300 nm) .

What strategies are effective for synthesizing γ-keto esters from this compound?

Level: Advanced

Methodological Answer:

The aldehyde group serves as a precursor for γ-keto esters via Claisen-Schmidt condensation :

Aldol Addition: React with methyl acetoacetate in ethanol/piperidine (1:1) at 60°C to form α,β-unsaturated ketones.

Oxidation: Use Jones reagent (CrO₃/H₂SO₄) to oxidize the intermediate to the γ-keto ester .

Key Data: Yields range from 60–75%, with purity confirmed by HPLC (C18 column, acetonitrile/water gradient) .

How can conflicting spectral data for thiophene-carbaldehyde derivatives be resolved?

Level: Advanced

Methodological Answer:

Contradictions in NMR or IR data often stem from solvent effects or impurities:

- Solvent Referencing: Ensure deuterated solvents are dry; DMSO-d₆ shifts aldehyde protons upfield by ~0.3 ppm vs. CDCl₃ .

- Impurity Analysis: Use HSQC and COSY NMR to distinguish target signals from byproducts (e.g., oxidized thiophene rings) .

- Cross-Validation: Compare with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ calculated for C₁₀H₁₁NO₂S: 218.0583) .

What are the stability profiles of this compound under varying storage conditions?

Level: Basic

Methodological Answer:

- Thermal Stability: Decomposes above 150°C (TGA data). Store at 2–8°C in amber vials to prevent aldol self-condensation .

- Light Sensitivity: UV-Vis spectra show degradation peaks at 320 nm after 72 hours under UV light. Use argon atmosphere for long-term storage .

- Hydrolytic Stability: Susceptible to hydrolysis in aqueous acidic/basic conditions. Lyophilize and store under anhydrous K₂CO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.